Hymenialdisine
Overview
Description
Hymenialdisine is a marine sponge-derived natural inhibitor of protein kinases . It belongs to the class of organic compounds known as pyrroloazepines, which are compounds containing a pyrroloazepine moiety, a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine .
Synthesis Analysis
The synthesis of Hymenialdisine analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . This effort has led to nanomolar to micromolar inhibitors of 11 new targets .
Molecular Structure Analysis
Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . It belongs to the class of organic compounds known as pyrroloazepines .
Chemical Reactions Analysis
Hymenialdisine is a potent inhibitor of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1 . It competes with ATP for binding to these kinases .
Physical And Chemical Properties Analysis
Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
Kinase Inhibition and Potential Pharmacological Use
Hymenialdisine, isolated from marine sponges, exhibits a structurally interesting pyrrole-azepin-8-one ring system, which has drawn attention for its potent activity in competitive kinase inhibition. This feature has led to interest in synthesizing scaffolds based on hymenialdisine for prevention and treatment of various diseases. The compound has been studied for its inhibition of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1, making it a promising candidate for therapeutic applications in diseases like Alzheimer's and cancer (Nguyen & Tepe, 2009).
Synthesis Challenges and Developments
The synthesis of hymenialdisine has been a focus due to its biological significance. Challenges in its synthesis include the formation of regio-isomers, atom-scrambling in cyclization steps, and low yields in final steps. Recent advancements have led to a concise and high-yielding synthesis route, enhancing its availability for further research (Saleem & Tepe, 2015).
Cell Cycle Kinase Inhibition
Studies have highlighted hymenialdisine's role in inhibiting cell cycle kinase Chk2, which has implications for cancer therapy and cell cycle regulation. Its ability to inhibit Chk2 at nanomolar concentrations indicates its potential as a potent therapeutic agent (Sharma & Tepe, 2004).
Broader Application and Target Identification
Research has extended to exploring hymenialdisine analogs for broader kinase inhibitory activity. This has led to the identification of inhibitors for new targets such as p90RSK, KDR, c-Kit, and others, opening avenues for the development of drugs with diverse therapeutic applications (Wan et al., 2004).
Neuroprotective and Antioxidant Activities
Studies have also shown hymenialdisine’s potential in neuroprotection. It has demonstrated significant protective abilities against oxidative stress at low nanomolar concentrations. Its role as an Nrf2 inducer reinforces its antioxidant capacity, suggesting its use in treating neurodegenerative diseases (Leirós et al., 2015).
Anti-inflammatory Properties
Hymenialdisine has been found to inhibit cytokine production, particularly interleukin-2 and tumor necrosis factor-alpha. This indicates its potential as an anti-inflammatory agent, further broadening its therapeutic applications (Sharma et al., 2004).
Scientific Research Applications of Hymenialdisine
Emerging Scaffold in Medicinal Chemistry
Hymenialdisine, an alkaloid of the oroidin class, has garnered significant interest due to its unique structure and biological properties. It has shown inhibitory activity against therapeutically important kinases, such as CDKs and GSK-3β. Additionally, it exhibits anti-cancer, anti-inflammatory, anti-HIV, neuroprotective, anti-fouling, and anti-plasmodium properties. Various structural modifications of hymenialdisine have led to diverse structural motifs with potential medicinal applications (Akunuri et al., 2021).
Anti-Angiogenic Effects in Pancreatic Cancer
Recent research on 10Z-Hymenialdisine, derived from the marine sponge Axinella carteri, indicates its anti-inflammatory effects through NF-κB suppression. This compound has shown significant anti-angiogenic and antimetastatic effects in pancreatic cancer cells, inhibiting the proliferation of these cells and the expression of VEGF and IL-8. This suggests its potential as a therapeutic agent for treating pancreatic cancer (Ueda et al., 2022).
Cytotoxicity Against Cancer Cell Lines
Hymenialdisine has been studied for its cytotoxic effects on cisplatin-sensitive and resistant ovarian cancer cell lines. The study found that hymenialdisine was less toxic against both sensitive and resistant cell lines compared to cisplatin. This highlights its potential use in cancer treatment, particularly in overcoming resistance to cytotoxic chemotherapy (Abdullah et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAETXFFCOZOY-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hymenialdisine | |
CAS RN |
82005-12-7, 95569-43-0 | |
Record name | Hymenialdisine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82005-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hymenialdisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYMENIALDISINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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